molecular formula C12H23NO5 B2557587 ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate CAS No. 1965266-29-8

ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate

Cat. No. B2557587
CAS RN: 1965266-29-8
M. Wt: 261.318
InChI Key: BTSXUUIYWQKWPG-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate, also known as Boc-L-threonine ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

This compound is instrumental in the synthesis of orthogonally protected amino acids, which are pivotal for creating edeine analogs. The synthesis involves the use of differently N-protected diamino acids as substrates, showcasing the compound's utility in generating complex molecules with specific configurations necessary for biological activity (Czajgucki, Sowiński, & Andruszkiewicz, 2003). Additionally, its role in the synthesis of chromogenic amino acids for HIV-protease assays highlights its importance in developing diagnostic tools and therapeutic research (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Biological Studies and Applications

Research into novel anti-juvenile hormone agents has utilized derivatives of this compound to induce precocious metamorphosis in silkworms, revealing its potential in controlling insect growth and development. This application is particularly relevant for pest management and ecological studies (Kuwano, Fujita, Furuta, & Yamada, 2008).

Catalysis and Enzymatic Applications

The compound's involvement in catalytic processes, like the hydrogenation steps leading to precursors for bioactive molecules such as trans-4-methylproline, underscores its versatility in chemical synthesis and the preparation of medically relevant compounds (Nevalainen & Koskinen, 2001).

properties

IUPAC Name

ethyl (4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,16)/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSXUUIYWQKWPG-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC([C@@H](C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate

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